Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQWBHHNZWJOD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Boc Protection: The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Methylation: The methyl group is introduced at the 4-position of the pyrrolidine ring.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (2R,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its applications include:
- Drug Development : The compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its derivatives have been explored for their potential as inhibitors of specific enzymes and receptors involved in disease pathways.
- Neuroprotective Agents : Research indicates that derivatives of this compound can act as neuroprotective agents, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies have shown that these compounds can enhance neuronal survival and function.
Organic Synthesis Applications
In organic chemistry, this compound is valued for its role as a building block in the synthesis of complex molecules:
- Chiral Auxiliary : The compound's chiral centers make it an excellent chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
- Synthesis of Natural Products : It serves as a precursor for synthesizing various natural products, where its unique structural features can be exploited to create diverse chemical entities .
This compound exhibits notable biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown promising results in modulating the activity of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is implicated in cancer progression.
- Receptor Interaction : It interacts with neurotransmitter receptors, particularly glutamate receptors, indicating potential therapeutic applications in treating conditions like epilepsy and other neurological disorders.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Optimization for Cancer Therapy :
- Researchers optimized this compound to enhance its binding affinity to VHL E3 ligase. The optimized derivatives exhibited significant inhibition of the hypoxia-inducible factor (HIF) pathway, presenting a potential therapeutic target for cancer treatment.
-
Development of Neuroprotective Drugs :
- In studies focused on neuroprotection, derivatives of this compound demonstrated improved neuronal survival rates in vitro. These findings suggest that this compound could lead to novel treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Ethyl (R)-1-Boc-4,4-Difluoropyrrolidine-2-Carboxylate (CAS 1881265-72-0)
- Structural Differences : Replaces the C4 methyl group with two fluorine atoms.
- Conformational Rigidity: The electron-withdrawing fluorine atoms may alter ring puckering, affecting binding interactions in biological targets.
- Applications : Useful in fluorinated drug analogs where metabolic stability and bioavailability are critical .
Ethyl (R)-1-Boc-4-Oxopiperidine-2-Carboxylate (CAS 357154-16-6)
- Structural Differences : Features a six-membered piperidine ring with a ketone (oxo) group at C4 instead of a five-membered pyrrolidine.
- Impact :
- Ring Size : The larger piperidine ring introduces flexibility, which may reduce conformational constraints but broaden target compatibility.
- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), offering synthetic versatility absent in the methylpyrrolidine derivative.
- Purity : 95% (HPLC), comparable to the target compound .
Ester Group Modifications
Methyl (2S,4R)-1-[(S)-2-(Boc-Amino)-3,3-Dimethylbutanoyl]-4-Hydroxypyrrolidine-2-Carboxylate
- Structural Differences: Substitutes the ethyl ester with a methyl ester and introduces a hydroxyl group at C4 and a Boc-protected aminoacyl side chain.
- Synthetic Utility: The methyl ester may undergo slower hydrolysis, requiring harsher conditions for deprotection compared to ethyl esters.
- Molecular Weight : 150.6 g/mol (distinct from the target compound’s 285.3 g/mol) .
Aromatic and Heterocyclic Substituents
Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate
- Structural Differences: Incorporates a pyridine ring substituted with cyano and trifluoromethyl groups, linked via a methylene bridge to the pyrrole core.
- Impact: Electron-Withdrawing Effects: The trifluoromethyl and cyano groups enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution. Biological Activity: Such substitutions are common in agrochemicals and antivirals, diverging from the medicinal chemistry applications of the target compound .
Stereochemical and Ring-System Analogues
(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4a-Ethyl-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide
- Structural Differences : A fused bicyclic system (pyrrolo-pyridazine) with a difluorophenyl substituent and carboxamide group.
- Synthetic Routes: Requires multi-step protocols involving reductive amination and palladium-catalyzed cross-couplings, unlike the straightforward esterification used for the target compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Purity (%) | Key Structural Features | Applications |
|---|---|---|---|---|---|
| Ethyl (2R,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate | 1951424-81-9 | C14H25NO4 | 95–97 | (2R,4R) stereochemistry, C4 methyl | Pharmaceutical intermediates |
| Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | 1881265-72-0 | C12H19F2NO4 | 97 | C4 difluoro substitution | Fluorinated drug analogs |
| Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | 357154-16-6 | C13H21NO5 | 95 | Six-membered ring, C4 ketone | Flexible scaffolds, nucleophilic additions |
| Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate | 630421-45-3 | C6H11ClO2 | 98 | Hydroxyl group, methyl ester | Peptidomimetics, enzyme inhibitors |
Key Research Findings
- Synthetic Yields : The target compound is synthesized in moderate yields (21–72%) via Boc protection and esterification, comparable to analogs like ethyl 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (72% yield) .
- Characterization : NMR and ESIMS data confirm stereochemical integrity and functional group placement, critical for reproducibility in drug discovery .
- Cost and Availability : The target compound is priced higher (€156.30–€600.60/g) than simpler analogs like ethyl 1-Boc-piperidine-2-carboxylate (€50–$1,308/g), reflecting its stereochemical complexity .
Biological Activity
Ethyl (2R,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its unique structural features and significant biological activity. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 259.30 g/mol
- Functional Groups : The compound contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a carboxylate group at the 2-position, and a methyl substituent at the 4-position of the pyrrolidine ring.
Biological Activity
This compound exhibits various biological activities that make it a valuable compound in drug development:
- Interaction with Biological Targets : Research indicates that this compound may interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular responses and therapeutic outcomes .
- Medicinal Chemistry Applications : Pyrrolidine derivatives are known for their potential as pharmacological agents. This compound has been studied for its role in drug design related to neurotransmitter receptors .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to influence neurotransmission by interacting with ionotropic glutamate receptors, which are crucial for synaptic transmission and plasticity. This interaction suggests potential therapeutic applications in neurological disorders such as epilepsy and neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.
- Boc Protection : The nitrogen atom is protected using a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
- Carboxylation : The carboxylate group is introduced at the 2-position through appropriate chemical transformations.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolidine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-methylpyrrolidine-2-carboxylate | Methyl at 4-position | Less sterically hindered; different biological activity |
| Ethyl 1-Boc-pyrrolidine-3-carboxylate | Boc protection at 1-position | Different regioselectivity; used in peptide synthesis |
| N-Boc-2-methylpyrrolidine | Methyl at 2-position | More reactive due to unprotected nitrogen |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotransmitter Receptor Interaction : Research demonstrated that this compound interacts selectively with ionotropic glutamate receptors, suggesting its potential as a lead compound for developing new treatments for neurological conditions .
- Metabolic Pathway Influence : In vitro studies indicated that derivatives of this compound improved insulin sensitivity and normalized lipid profiles, highlighting its potential use in managing metabolic syndrome .
- Drug Discovery Applications : The compound serves as a scaffold in drug discovery, aiding in the development of new pharmacologically active compounds targeting various biological pathways .
Q & A
Basic Synthesis
Q: What are the key steps in synthesizing Ethyl (2R,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate, and how is stereochemical integrity maintained? A: The synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring via intramolecular alkylation or reductive amination of appropriate precursors (e.g., amino esters) .
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to ensure (2R,4R) configuration. For example, asymmetric hydrogenation or chromatography with chiral stationary phases .
- Esterification : Ethyl ester formation via reaction with ethyl chloroformate or coupling reagents like DCC/DMAP .
Characterization
Q: Which spectroscopic methods are critical for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) .
- Mass Spectrometry (ESI-MS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC/LCMS : Purity assessment (>95%) and detection of diastereomeric impurities .
Advanced Synthesis
Q: How can researchers optimize the yield of ethyl ester formation while minimizing racemization? A:
- Mild Reaction Conditions : Use low temperatures (0–5°C) and aprotic solvents (e.g., THF, DCM) to reduce base-catalyzed racemization .
- Coupling Reagents : Employ EDC/HOBt or DCC/DMAP for efficient esterification without epimerization .
- In Situ Monitoring : Track reaction progress via TLC or FT-IR to avoid over-reaction .
Data Contradictions
Q: How should discrepancies between theoretical and observed spectroscopic data be resolved? A:
- Cross-Validation : Use multiple techniques (e.g., compare NMR with X-ray crystallography for stereochemical confirmation) .
- Synthesis Repetition : Repeat critical steps under controlled conditions to rule out experimental error .
- Computational Modeling : DFT calculations to predict NMR shifts or optical rotation for comparison .
Application in Drug Development
Q: What role does this compound serve as an intermediate in medicinal chemistry? A:
- Protease Inhibitor Scaffolds : The Boc-protected pyrrolidine core is used in inhibitors targeting enzymes like thrombin or HCV NS3/4A protease .
- Peptidomimetics : The ethyl ester facilitates coupling to peptide chains, while the Boc group allows selective deprotection .
Stereochemical Analysis
Q: What advanced techniques confirm the (2R,4R) configuration? A:
- X-ray Crystallography : Definitive structural assignment using SHELX programs for refinement .
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB .
- Optical Rotation : Compare experimental [α]D values with literature data for enantiopure standards .
Reaction Mechanisms
Q: What is the mechanism of Boc deprotection under acidic conditions? A:
- Acidolysis : Trifluoroacetic acid (TFA) or HCl in dioxane protonates the Boc group, releasing CO₂ and forming a tert-butyl cation, which is quenched by water. The pyrrolidine ring remains intact due to its stability under mild acidic conditions .
- Monitoring : Track deprotection via disappearance of Boc signals in ¹H NMR (δ ~1.4 ppm) .
Purification Challenges
Q: How can researchers purify this compound given its sensitivity to hydrolysis? A:
- Anhydrous Techniques : Use silica gel pretreated with triethylamine for column chromatography to avoid ester hydrolysis .
- Low-Temperature Flash Chromatography : Reduce degradation by maintaining temperatures below 25°C .
- Lyophilization : For final isolation, lyophilize from tert-butanol/water mixtures to preserve ester integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
